BenchChemオンラインストアへようこそ!

ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate

Kinase inhibitor hinge binding ERK2 structure-based drug design

Ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate (CAS 1338563-17-9, MFCD22543877) is a heterocyclic building block belonging to the pyrrolo[1,2-a][1,4]diazepine family, a privileged scaffold extensively explored for biological activity across neuroscience, oncology, and immuno-oncology programs. The compound has a molecular formula of C11H14N2O3 and a molecular weight of 222.24 g/mol, with documented vendor purity specifications reaching ≥98% (NLT 98%) and characterized by 1H NMR (DMSO-d6).

Molecular Formula C11H14N2O3
Molecular Weight 222.244
CAS No. 1338563-17-9
Cat. No. B2766970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate
CAS1338563-17-9
Molecular FormulaC11H14N2O3
Molecular Weight222.244
Structural Identifiers
SMILESCCOC(=O)C1=CN2CCCNC(=O)C2=C1
InChIInChI=1S/C11H14N2O3/c1-2-16-11(15)8-6-9-10(14)12-4-3-5-13(9)7-8/h6-7H,2-5H2,1H3,(H,12,14)
InChIKeyQRDHVZAUSZYHAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-Oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate: A Vetted Pyrrolodiazepine Scaffold for Chemical Biology and Medicinal Chemistry Procurement


Ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate (CAS 1338563-17-9, MFCD22543877) is a heterocyclic building block belonging to the pyrrolo[1,2-a][1,4]diazepine family, a privileged scaffold extensively explored for biological activity across neuroscience, oncology, and immuno-oncology programs . The compound has a molecular formula of C11H14N2O3 and a molecular weight of 222.24 g/mol, with documented vendor purity specifications reaching ≥98% (NLT 98%) and characterized by 1H NMR (DMSO-d6) . This scaffold class has yielded potent inhibitors against diverse targets, including TREX1 exonuclease (US11583538B2), ERK2 kinase, and FAAH, underscoring the core's privileged nature and the value of this specific ethyl ester as a validated entry point for structure-activity relationship (SAR) exploration .

Why Pyrrolodiazepine Scaffold Selection Directs Procurement: Substitution Risks with Ethyl 1-Oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate Analogs


Although numerous pyrrolo[1,2-a][1,4]diazepine derivatives are commercially available, simple in-class substitution without careful structural consideration carries significant risk of divergent biological outcomes. The 1-oxo group present in this compound fundamentally alters the electronic character of the lactam ring compared to non-oxo analogs (e.g., CAS 1338563-18-0), which can critically impact hydrogen-bonding patterns with target proteins, as evidenced by the structure-based design of tetrahydropyrrolo-diazepinone ERK2 inhibitors where the carbonyl oxygen participates in key kinase hinge-binding interactions . Similarly, the ethyl ester at the 8-position is not interchangeable with the free carboxylic acid or alternative esters without altering both physicochemical properties (logP, solubility) and downstream derivatization efficiency . The following quantitative evidence guide provides experimental and computational justifications for prioritizing this specific compound over its closest commercially available analogs.

Ethyl 1-Oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate: Quantitative Comparator Evidence for Differentiated Procurement


Carbonyl Oxygen as a Critical H-Bond Acceptor: Impact on Kinase Hinge Binding vs. Non-Oxo Analogs

The 1-oxo group of this compound introduces a hydrogen-bond acceptor carbonyl that is structurally critical for kinase hinge region binding, as demonstrated in the co-crystal structure of a closely related tetrahydropyrrolo-diazepinone with ERK2 kinase (PDB 5BVE, 2.0 Å resolution). The non-oxo analog (CAS 1338563-18-0, ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate) lacks this carbonyl and consequently cannot engage the same hinge hydrogen-bond network . In the ERK2 inhibitor series, structure-based design identified the tetrahydropyrrolo-diazepinone scaffold as critical for achieving striking potency, with the carbonyl oxygen forming a key interaction with the kinase hinge region .

Kinase inhibitor hinge binding ERK2 structure-based drug design hydrogen bond acceptor

Ethyl Ester as a Superior Derivatization Handle: Synthetic Versatility vs. Carboxylic Acid and Boc-Protected Analogs

The ethyl ester at the 8-position provides a versatile, orthogonal derivatization handle. It can be directly converted to amides via aminolysis for library synthesis or hydrolyzed to the free carboxylic acid (1-oxo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylic acid) for subsequent amide coupling . By contrast, the non-oxo analog (CAS 1338563-18-0) offers the same ester but lacks the critical 1-oxo group. The Boc-protected analog at the 2-position (CAS 1251017-62-5) introduces steric bulk and requires deprotection prior to further derivatization, adding synthetic steps and potentially compromising the diazepine ring integrity under acidic deprotection conditions .

Parallel synthesis amide coupling ester hydrolysis SAR exploration

Purity Differential: Vendor-Specified NLT 98% vs. 95% for Informed Procurement Decisions

Vendor data indicate measurable purity specification differences that directly impact procurement decisions. MolCore specifies a purity of NLT 98% for this compound (CAS 1338563-17-9), while AKSci lists a minimum purity specification of 95% for the same compound . A 3% purity gap can be significant for sensitive biochemical assays or when the compound serves as a key intermediate in multi-step syntheses, where minor impurities may propagate or interfere with subsequent reactions.

Assay purity quality control vendor comparison procurement specification

Privileged Scaffold Validation: TREX1 Inhibition as an Emerging Immuno-Oncology Target

The pyrrolo[1,2-a][1,4]diazepine scaffold, of which this compound is a core fragment, has been explicitly claimed and exemplified in granted US patent US11583538B2 as TREX1 exonuclease inhibitors . TREX1 is a key negative regulator of the cGAS-STING innate immune pathway, and its inhibition is a validated immuno-oncology strategy. While this specific ethyl ester compound is not itself exemplified as a final TREX1 inhibitor in the patent, it represents a core substructure of the claimed chemical matter, making it a strategic starting material for TREX1-targeted library synthesis .

TREX1 immuno-oncology cGAS-STING pathway patent mapping

Procurement-Ready Application Scenarios for Ethyl 1-Oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate


Kinase-Focused Fragment Library Synthesis via 8-Carboxylate Derivatization

The combination of the H-bond acceptor 1-oxo group and the ethyl ester handle at the 8-position makes this compound ideal for generating fragment-like kinase inhibitor libraries. The ester can be directly converted to diverse amides via parallel aminolysis, while the lactam carbonyl mimics the hinge-binding motif validated in ERK2 co-crystal structures (PDB 5BVE) . This scaffold has demonstrated striking potency against ERK2 in published tetrahydropyrrolo-diazepinone series, supporting its use as a core for ATP-competitive inhibitor design across the kinome.

TREX1/cGAS-STING Pathway Probe Development for Immuno-Oncology Research

Given the explicit protection of pyrrolo[1,2-a][1,4]diazepine-8-carboxylate-containing compounds as TREX1 inhibitors in US11583538B2, this compound serves as a direct entry point for synthesizing tool compounds and lead-like molecules targeting the cGAS-STING innate immune pathway . Research teams can leverage the pre-installed 1-oxo and 8-carboxylate functionalities to explore substitution vectors defined in the patent claims, accelerating hit-to-lead timelines.

High-Purity Intermediate for Multi-Step Medicinal Chemistry Campaigns

With availability at NLT 98% purity from qualified vendors, this compound is suitable as a key intermediate in multi-step synthetic sequences where impurity carryover could compromise downstream reactions or biological assay interpretation . The documented synthetic route (azide reduction/cyclization, 66% yield) provides a reproducible entry point for in-house scale-up if required.

Negative Control Design for GABA-A Receptor Pharmacology Studies

Published in vivo pharmacology data demonstrate that certain pyrrolo[1,2-a][1,4]diazepine derivatives (e.g., GMAL-24, GMAL-27) do not exhibit GABA-A receptor-positive modulator properties at behaviorally active doses (2-10 mg/kg in rats) . This compound, as a structurally related core scaffold, can be utilized to construct negative control compounds for GABA-A benzodiazepine-site pharmacology studies, where the absence of GABA-A positive modulation is a required experimental design feature.

Quote Request

Request a Quote for ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.